

"Carbonic anhydrase inhibitor 20" discovery and development history

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Compound of Interest					
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An In-depth Technical Guide to the Discovery and Development of the Carbonic Anhydrase IX Inhibitor SLC-0111

Foreword

The term "Carbonic anhydrase inhibitor 20" is ambiguous and does not refer to a universally recognized, specific inhibitor. Scientific literature often contains numbered compounds from research and development pipelines, and it is likely that this term originates from such a publication. However, without a specific contextual reference, a detailed historical account of a single, arbitrarily numbered compound is not feasible.

Therefore, this technical guide will focus on a well-documented and clinically relevant carbonic anhydrase inhibitor, SLC-0111. This potent and selective inhibitor of carbonic anhydrase IX (CA IX) has a rich history of discovery, preclinical evaluation, and clinical development, making it an excellent case study for researchers, scientists, and drug development professionals.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly expressed in a variety of solid tumors and is a key indicator of tumor hypoxia and poor patient prognosis.[1] Its expression in normal tissues is highly restricted, making it an attractive target for cancer therapy.[1][2] CA IX plays a crucial role in regulating pH in the tumor



microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, it helps maintain a neutral intracellular pH favorable for cancer cell survival and proliferation, while contributing to an acidic extracellular environment that promotes tumor invasion and metastasis.[2][3] The inhibition of CA IX is a promising therapeutic strategy to disrupt these processes and enhance the efficacy of conventional cancer therapies.[4]

The Discovery and Development of SLC-0111

SLC-0111 is a ureido-substituted benzenesulfonamide that has emerged as a first-in-class, potent, and selective inhibitor of CA IX.[2][5] Its development was driven by the need for targeted therapies against hypoxic tumors.

Synthesis

The synthesis of SLC-0111 and its analogs has been described in the scientific literature. The general approach involves the reaction of a substituted sulfanilamide with an isocyanate to form the characteristic ureido-benzenesulfonamide scaffold.[5] The "tail" portion of the molecule can be modified to improve potency and selectivity.[6] For instance, replacing the 4-fluorophenyl tail of SLC-0111 with a benzothiazole motif has been explored to generate novel analogs with potent CA IX inhibitory activity.[6]

Preclinical Development

Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 in various cancer models, including triple-negative breast cancer, pancreatic cancer, glioblastoma, and melanoma.[2] These studies have shown that SLC-0111 can be effective both as a standalone therapy and in combination with chemotherapy or immune checkpoint blockade.[2][4] In preclinical models, SLC-0111 has been shown to potentiate the cytotoxic effects of conventional chemotherapeutic drugs like dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil.[4]

Clinical Development

SLC-0111 has completed a multi-center, open-label, first-in-human Phase I clinical trial in patients with advanced solid tumors (NCT02215850).[1][7] The primary objectives of this study were to determine the safety, tolerability, and maximum tolerated dose of orally administered SLC-0111.[7] The study found that SLC-0111 was safe and well-tolerated at doses up to 1000



mg per day.[7] Based on these results, a Phase Ib clinical trial was initiated to evaluate SLC-0111 in combination with gemcitabine in patients with CAIX-positive metastatic pancreatic ductal adenocarcinoma (NCT03450018).[1][2]

Quantitative Data

The following tables summarize the key quantitative data from the preclinical and clinical development of SLC-0111.

Table 1: In Vitro Inhibition Data for SLC-0111

Target Isoform	Inhibition Constant (K _i)	Selectivity vs. CA I	Selectivity vs. CA II
CA IX	7 nM	>70-fold	>70-fold
CA XII	2 nM	>250-fold	>250-fold
CAI	546 nM	1	-
CA II	5600 nM	-	1

Data derived from preclinical

characterization

studies.[8]

Table 2: Pharmacokinetic Parameters of SLC-0111 from Phase I Clinical Trial



Dose	C _{max} (ng/mL)	AUC _{0−24} (μg/mL·h)	T _{max} (h)	T ₁ / ₂ (h)
500 mg	4350	33	~4	~10
1000 mg	6220	70	~4	~10
2000 mg	5340	94	~4	~10

Data from single-

dose

administration in

patients with

advanced solid

tumors.[7]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by a pH indicator, and the initial rate of the reaction is determined. The inhibition constant (K_i) is calculated by measuring the reaction rates at different inhibitor concentrations.

Materials:

- Purified human carbonic anhydrase isoforms (CA I, II, IX, XII)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
- CO₂-saturated water
- pH indicator (e.g., p-nitrophenol)
- Test compound (SLC-0111) dissolved in a suitable solvent (e.g., DMSO)



Stopped-flow spectrophotometer

Procedure:

- Prepare solutions of the CA enzyme, buffer, and test compound at various concentrations.
- Equilibrate the solutions to the desired temperature (e.g., 25°C).
- Load the enzyme solution and the CO₂-saturated water into the separate syringes of the stopped-flow instrument.
- Rapidly mix the contents of the syringes to initiate the reaction.
- Monitor the change in absorbance of the pH indicator over time.
- Calculate the initial rate of the reaction from the linear portion of the progress curve.
- Repeat the measurement at different concentrations of the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
- Calculate the K_i value using the Cheng-Prusoff equation.

Cell Viability and Motility Assays

These assays are used to assess the effect of CA IX inhibition on cancer cell function.

Principle: Cell viability can be measured using assays like the MTT or crystal violet assay, which quantify the number of living cells. Cell motility can be assessed using a wound-healing (scratch) assay, where the ability of cells to migrate and close a "wound" in a cell monolayer is measured over time.

Materials:

- Hepatoblastoma (HB) cell lines (e.g., HUH6)
- Cell culture medium and supplements



- SLC-0111
- 96-well plates for viability assays
- 6-well plates for motility assays
- Microscope with a camera

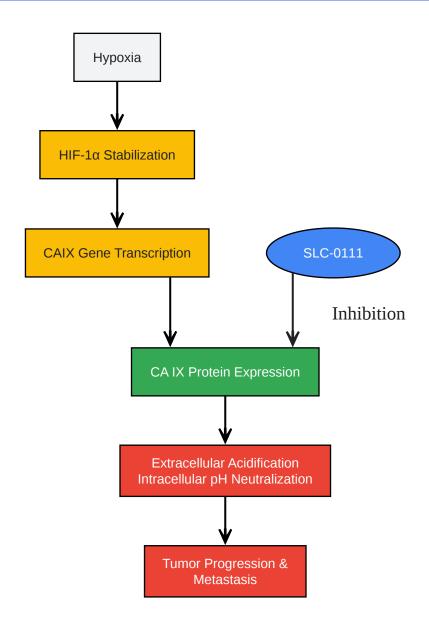
Procedure (Wound-Healing Assay):

- Seed HB cells in 6-well plates and grow to confluence.
- Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.
- Wash the cells to remove debris.
- Treat the cells with different concentrations of SLC-0111 or a vehicle control.
- Incubate the cells under normoxic or hypoxic conditions.
- Capture images of the wound at different time points (e.g., 0 and 20 hours).
- Measure the area of the wound at each time point and calculate the rate of wound closure.

Signaling Pathways and Experimental Workflows Hypoxia-Induced CA IX Expression and Action

Under hypoxic conditions, the transcription factor HIF- 1α is stabilized and induces the expression of CA IX. CA IX then promotes an acidic tumor microenvironment, which is crucial for tumor progression and metastasis.





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Caption: Hypoxia-induced CA IX signaling pathway and the inhibitory action of SLC-0111.

Experimental Workflow for SLC-0111 Evaluation

The development of SLC-0111 followed a logical progression from initial discovery to clinical trials.





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Caption: The discovery and development workflow of the carbonic anhydrase IX inhibitor SLC-0111.

Conclusion

SLC-0111 represents a significant advancement in the development of targeted therapies for hypoxic solid tumors. Its selective inhibition of CA IX, favorable safety profile in early clinical trials, and potential for combination therapy underscore its promise as a novel anti-cancer agent. This technical guide provides a comprehensive overview of its discovery and development, offering valuable insights for researchers and clinicians in the field of oncology and drug development.

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